molecular formula C8H7BrFN B8479638 2-Bromo-5-fluoro-4-isopropenyl-pyridine

2-Bromo-5-fluoro-4-isopropenyl-pyridine

Cat. No.: B8479638
M. Wt: 216.05 g/mol
InChI Key: UEQIGYWYNAGFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-4-isopropenyl-pyridine is a useful research compound. Its molecular formula is C8H7BrFN and its molecular weight is 216.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

2-bromo-5-fluoro-4-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H7BrFN/c1-5(2)6-3-8(9)11-4-7(6)10/h3-4H,1H2,2H3

InChI Key

UEQIGYWYNAGFTF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=NC=C1F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-bromo-5-fluoro-pyridin-4-yl)-propan-2-ol (24.7 g, 106 mmol) and methanesulfonic anhydride (55.1 g, 317 mmol) in DCM (250 ml) was added triethylamine (58.8 ml, 42.7 g, 422 mmol). The reaction mixture was stirred at rt for 20 h. Another 1 eq. (18 g) of methanesulfonic anhydride and 1.2 eq. (17 ml) of triethylamine were added and the reaction mixture was stirred an additional 20 h at rt. The reaction mixture was quenched with 1M aq. Na2CO3 sol. and diluted with DCM. The phases were separated and the aq. phase was reextracted twice with DCM. The combined org. phases were washed with brine, dried over Na2SO4, filtered and concentrated. Flash chromatography on silica gel (hexane:EtOAc 8:1) yielded the title compound as a clear colourless liquid. HPLC RtH4=1.12 min; ESIMS: 216, 218 [(M+H)+]; 1H NMR (400 MHz, CDCl3): δ 8.20 (d, 1H), 7.40 (d, 1H), 5.48-5.44 (m, 2H), 2.14 (s, 3H).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
58.8 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two

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